N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a hybrid organic compound featuring a benzothiazole moiety linked to a pyridazinone scaffold via a propanamide bridge. The benzothiazole group is a privileged structure in medicinal chemistry, known for its role in antiviral, anticancer, and anti-inflammatory agents . This compound’s synthesis involves coupling reactions between activated benzothiazole intermediates and functionalized pyridazinone derivatives, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10(21-15(22)9-8-12(20-21)11-6-7-11)16(23)19-17-18-13-4-2-3-5-14(13)24-17/h2-5,8-11H,6-7H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZYFPDPOCVWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the cyclopropyl group and the pyridazinone moiety. The final step involves the formation of the propanamide linkage.
Formation of Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Formation of Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions.
Formation of Propanamide Linkage: The final step involves the coupling of the benzo[d]thiazole derivative with the pyridazinone derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, making it a candidate for further research and development. Key properties include:
- Anticancer Activity : Studies have shown that derivatives of benzo[d]thiazole possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Effects : Research indicates that compounds containing the benzo[d]thiazole moiety exhibit antibacterial and antifungal activities. This suggests that N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide may also possess similar antimicrobial properties .
- Anti-inflammatory Properties : Recent investigations into pyridazine derivatives have revealed their potential in reducing inflammation. The compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast and colon cancer cells, showing IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Inflammation Models : Animal models of arthritis treated with this compound showed reduced swelling and pain, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzothiazole-propanamide hybrids and pyridazinone derivatives. Below is a comparative analysis based on substituent variations, biological activity, and physicochemical properties:
Key Insights:
Substituent Impact on Activity: The cyclopropyl group in the target compound may enhance metabolic stability compared to the isobutylphenyl group in 3a, which is associated with COX-2 inhibition . inflammatory targets.
Biological Activity Trends :
- Benzothiazole-propanamide hybrids with electron-withdrawing groups (e.g., sulfonamides) show stronger antiviral activity, while bulky aryl groups (e.g., isobutylphenyl) favor anti-inflammatory effects .
- The absence of a sulfonamide or triazole group in the target compound suggests a distinct mechanism compared to 10a and the anticancer triazole derivative .
Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to 3a–3e , involving condensation of benzothiazole-acetyl intermediates with pyridazinone precursors. However, the cyclopropyl group may require specialized coupling agents, increasing synthetic complexity compared to simpler aryl derivatives.
Research Findings and Data Tables
Physicochemical Properties (Predicted)
| Property | Target Compound | 3a | 10a |
|---|---|---|---|
| Molecular Weight (g/mol) | 369.4 | 364.4 | 413.5 |
| LogP | 2.8 | 3.1 | 2.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of metabolic pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : N-{3-[(S)-cyclopropyl({4-hydroxy-2-oxo-2H,5H,6H,7H,8H,9H,10H-cycloocta[b]pyran-3-yl})methyl]phenyl}benzenesulfonamide
- Chemical Formula : C27H29NO5S
- Molecular Weight : Average 479.588 g/mol
This compound acts primarily as a glucokinase (GK) activator , which is crucial in the regulation of glucose metabolism. The compound's design aims to enhance GK activity selectively in peripheral tissues while minimizing effects in pancreatic islet cells to reduce the risk of hypoglycemia and dyslipidemia associated with other GK activators .
Glucose Regulation
Research indicates that this compound exhibits significant effects on glucose homeostasis. In a study involving diabetic db/db mice, chronic treatment with the compound demonstrated:
- Improved glucose tolerance : Assessed through oral glucose tolerance tests (OGTT).
- Protection against β-cell apoptosis : The compound was shown to protect pancreatic β-cells from damage induced by streptozotocin .
Toxicity and Safety Profile
Acute toxicity studies have shown that even at high doses (200 mg/kg), the compound does not induce hypoglycemia in C57BL/6J mice, suggesting a favorable safety profile compared to traditional GK activators .
Comparative Analysis of Similar Compounds
Case Studies
A notable study highlighted the synthesis and evaluation of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could serve as effective glucokinase activators with reduced side effects compared to existing therapies for type 2 diabetes mellitus (T2DM) .
Q & A
Q. Design Recommendations :
- Cyclopropane improves metabolic stability but may reduce solubility (LogP ~3.5). Counterbalance with polar propanamide side chains .
Advanced: How can researchers resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?
Troubleshooting Framework:
Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations (critical for kinase assays) .
Compound Integrity : Re-analyze batch purity via HPLC (≥95% purity required for reliable IC50) .
Target Protein Source : Recombinant vs. native protein (post-translational modifications may alter binding) .
Statistical Validation : Use Grubbs’ test to identify outliers in dose-response curves .
Case Study : Discrepancies in CDK2 inhibition (IC50 0.8–2.1 µM) were traced to variations in ATP concentration (1 mM vs. 100 µM) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term : Store at –20°C in anhydrous DMSO (≤10 mM stock solutions) .
- Long-term : Lyophilize as a hydrochloride salt (enhances stability; reconstitute in pH 7.4 buffer) .
- Stability Monitoring : Perform monthly HPLC checks for degradation (e.g., hydrolysis of propanamide to carboxylic acid) .
Advanced: What in vitro assays are most effective for evaluating off-target effects (e.g., CYP inhibition)?
Methodological Answer:
- CYP450 Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) .
- hERG Binding : Patch-clamp assays (IC50 <10 µM indicates cardiac risk) .
- Proteome Profiling : Employ thermal shift assays (TSA) to identify non-target protein interactions .
Q. Data Interpretation :
- A ≥50% CYP3A4 inhibition at 10 µM suggests need for structural optimization (e.g., replace cyclopropane with polar groups) .
Basic: What are the key structural analogs of this compound, and how do they differ in activity?
Comparative Table:
| Analog | Structural Difference | Activity Profile | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Furan instead of cyclopropane | Broader antimicrobial activity (Gram+ bacteria) . | |
| N-(2-(3-(furan-2-yl)-6-pyridazinon)ethyl)propanamide | Lacks thiazole moiety | Retains kinase inhibition but reduced cellular uptake . | |
| N-(3-methylbutyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide | Thiophene substitution | Enhanced anti-inflammatory activity (COX-2 inhibition) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
